![molecular formula C15H18N2O2 B13960677 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol CAS No. 769057-61-6](/img/structure/B13960677.png)
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol is a complex organic compound with a molecular formula of C15H18N2O2. It contains 37 atoms: 18 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . This compound is known for its unique structure, which includes a furan ring and a phenol group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol typically involves the condensation of 5-(diethylamino)-2-furaldehyde with 4-aminophenol under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol involves its interaction with molecular targets through hydrogen bonding and imine formation. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor modulation. The compound’s furan ring and phenol group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol can be compared to other similar compounds, such as:
4-[(Z)-{[5-(Hydroxymethyl)-2-furyl]methylene}amino]phenol: This compound has a hydroxymethyl group instead of a diethylamino group, which affects its chemical reactivity and applications.
4-[(Z)-{[5-(Methylamino)-2-furyl]methylene}amino]phenol: The presence of a methylamino group alters its biological activity and potential pharmaceutical uses.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and applications.
Eigenschaften
CAS-Nummer |
769057-61-6 |
|---|---|
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
4-[[5-(diethylamino)furan-2-yl]methylideneamino]phenol |
InChI |
InChI=1S/C15H18N2O2/c1-3-17(4-2)15-10-9-14(19-15)11-16-12-5-7-13(18)8-6-12/h5-11,18H,3-4H2,1-2H3 |
InChI-Schlüssel |
AGIGSHCEJYOCAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(O1)C=NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




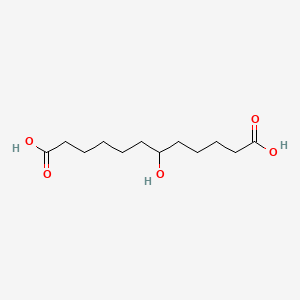


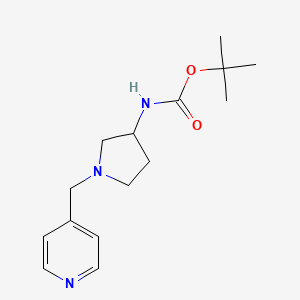
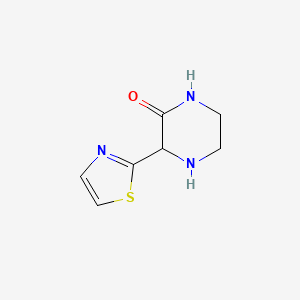
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
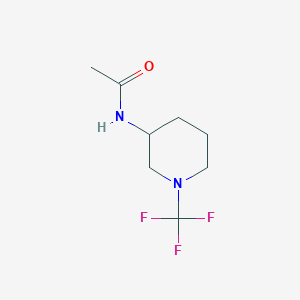
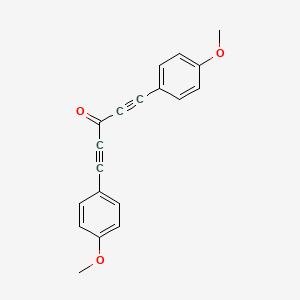
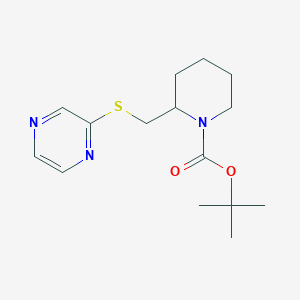

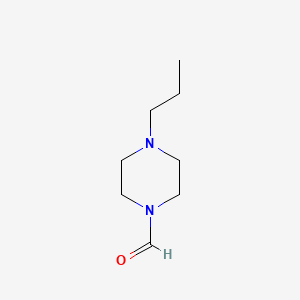
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
